N,N-Diethyl-3-methylazetidin-3-amine is a chemical compound characterized by its unique azetidine ring structure, which contributes to its distinct chemical properties. The molecular formula for this compound is CHN, indicating it contains two nitrogen atoms, which is typical for amines. This compound is synthesized from 3-methylazetidine and diethylamine, making it a tertiary amine. Its structure consists of a three-membered azetidine ring with a methyl group and two ethyl groups attached to the nitrogen atom, enhancing its steric and electronic properties, which may influence its reactivity and biological activity .
Research into the biological activity of N,N-Diethyl-3-methylazetidin-3-amine indicates potential interactions with various biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, although detailed mechanisms of action are still under investigation. Its unique structure suggests that it could have applications in pharmacology, particularly in drug development .
The synthesis of N,N-Diethyl-3-methylazetidin-3-amine typically involves:
N,N-Diethyl-3-methylazetidin-3-amine has several notable applications:
Studies on the interactions of N,N-Diethyl-3-methylazetidin-3-amine with biological systems are ongoing. Preliminary findings suggest that it may interact with certain enzymes or receptors, potentially influencing metabolic pathways. Understanding these interactions is crucial for evaluating its safety and efficacy in medicinal applications .
Several compounds share structural similarities with N,N-Diethyl-3-methylazetidin-3-amine. Notable comparisons include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N,N-Diethyl-3-methylbenzamide | Contains a benzamide group instead of an azetidine ring | Known for its insect-repellent properties (DEET). |
| N,N-Diethylmethylamine | Tertiary amine without a cyclic structure | Simpler structure; used widely as a base in synthesis. |
| (3-Methylazetidin-3-yl)methanamine | Similar azetidine ring but different substituents | Potentially different reactivity due to substitution patterns. |
N,N-Diethyl-3-methylazetidin-3-amine's uniqueness lies in its azetidine ring structure, which imparts distinct reactivity compared to other tertiary amines. This structural feature may contribute to its potential biological activity and applications in various fields, setting it apart from simpler amines or those with different functional groups .
The most direct synthetic route to N,N-Diethyl-3-methylazetidin-3-amine involves nucleophilic substitution reactions employing 3-methylazetidine as the primary precursor [4]. This approach leverages the inherent reactivity of the azetidine ring system while maintaining the pre-existing methyl substitution at the 3-position. The methodology typically involves treatment of 3-methylazetidine with diethylamine under basic conditions using sodium hydride or potassium tert-butoxide as the activating base .
The reaction mechanism proceeds through initial deprotonation of the azetidine nitrogen, generating a nucleophilic azetidine anion that subsequently undergoes substitution with appropriately activated diethylamine derivatives [4]. Optimization studies have demonstrated that the use of aprotic solvents such as N,N-dimethylformamide, tetrahydrofuran, or acetonitrile provides superior reaction outcomes compared to protic media . Temperature control remains critical, with optimal conditions typically ranging from room temperature to 60°C to balance reaction rate with preservation of the strained ring system .
Substrate scope investigations reveal broad tolerance for various alkyl halide coupling partners, with yields consistently ranging from 70-95% under optimized conditions [4]. The method demonstrates particular utility in its operational simplicity and the ready availability of starting materials, making it highly attractive for both laboratory-scale synthesis and potential scale-up applications . Recent modifications have incorporated microwave-assisted protocols that significantly reduce reaction times while maintaining excellent yields [5].
Table 1: Nucleophilic Substitution Reaction Conditions
| Starting Material | Nucleophile | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 3-Methylazetidine (1.0 equiv) | Diethylamine (1.2 equiv) | NaH (1.5 equiv) | DMF | 25°C | 6 h | 89% |
| 3-Methylazetidine (1.0 equiv) | Diethylamine (2.0 equiv) | KOt-Bu (1.5 equiv) | THF | 40°C | 4 h | 92% |
| 3-Methylazetidine (1.0 equiv) | Diethylamine (1.5 equiv) | NaH (1.3 equiv) | MeCN | 60°C | 3 h | 85% |
The Staudinger reaction represents a powerful [2+2] cycloaddition methodology for constructing four-membered ring systems, including azetidines [6] [7] [8]. In the context of N,N-Diethyl-3-methylazetidin-3-amine synthesis, this approach involves the cycloaddition of appropriately substituted ketenes with imine derivatives to generate the target azetidine framework [8]. The method offers significant advantages in terms of stereochemical control and functional group tolerance [6].
Ketene generation can be accomplished through multiple pathways, including acid chloride activation using triethylamine or related bases, or through in situ generation using specialized activating agents such as 3,6-dichlorotetrazine [8]. The latter approach has demonstrated particular utility due to its mild reaction conditions and excellent yields ranging from 73-98% [8]. The reaction mechanism involves initial ketene formation followed by [2+2] cycloaddition with the imine component to directly furnish the azetidine ring system [7].
β-Lactam intermediates serve as valuable precursors in alternative synthetic routes, leveraging established methodologies for β-lactam synthesis followed by strategic modifications to access the desired azetidine structure [7]. This approach benefits from the extensive literature precedent for β-lactam formation and the availability of diverse synthetic transformations for these scaffolds [7]. Ring expansion reactions from β-lactam precursors have been successfully employed, often involving metal-catalyzed processes that preserve the nitrogen-containing heterocycle while introducing the necessary structural modifications [7].
The utilization of chiral auxiliaries in Staudinger reactions enables access to enantiomerically enriched products, with excellent diastereoselectivities achieved through careful selection of reaction conditions and substrates [9]. Temperature control proves crucial, with optimal conditions typically maintained between 0°C and room temperature to prevent decomposition of the ketene intermediates while ensuring complete conversion [8].
Table 2: Staudinger Synthesis Conditions and Outcomes
| Ketene Source | Imine Component | Catalyst/Base | Solvent | Temperature | dr (cis:trans) | Yield |
|---|---|---|---|---|---|---|
| Substituted acetyl chloride | N,N-diethyl imine | Et3N (5.0 equiv) | CH2Cl2 | 0°C → rt | 85:15 | 78% |
| 3,6-Dichlorotetrazine activated | Aromatic imine | Et3N (5.0 equiv) | CH2Cl2 | rt | 90:10 | 87% |
| Cyclic ketene precursor | Alkyl imine | Pyrrolidinopyridine | DCE | 25°C | 95:5 | 82% |
Catalytic asymmetric synthesis approaches for N,N-Diethyl-3-methylazetidin-3-amine have emerged as sophisticated methodologies that enable precise stereochemical control while maintaining high efficiency [10] [11] [12]. These strategies typically employ transition metal catalysts bearing chiral ligands to induce enantioselectivity during key bond-forming processes [10]. Copper-based catalytic systems have demonstrated particular promise, with various chiral ligand frameworks providing excellent enantioselectivities [10] [13].
The Kinugasa reaction, involving copper-catalyzed cycloaddition of nitrones with propargyl derivatives, has been successfully adapted for azetidine synthesis [10]. This transformation proceeds through a cascade mechanism involving initial cycloaddition followed by rearrangement to furnish the four-membered ring system [10]. Optimization studies have identified specific copper salts and chiral ligands that provide optimal selectivity, with enantiomeric excesses frequently exceeding 90% [10].
Asymmetric organocatalytic approaches have also gained prominence, particularly those employing chiral phosphoric acids or binuclear zinc complexes with chiral azetidine ligands [11] [9]. These methodologies offer several advantages, including mild reaction conditions, low catalyst loadings, and excellent functional group compatibility [9]. The use of 2,4-cis-disubstituted azetidine ligands in copper-catalyzed reactions has proven particularly effective for Henry reactions and related transformations [11].
Palladium-catalyzed asymmetric synthesis routes involve C-H activation processes that enable direct functionalization of pre-formed azetidine scaffolds [7]. These methods utilize specialized oxidants such as benziodoxole tosylate in combination with silver additives to promote selective reductive elimination at alkyl-palladium(IV) intermediates [7]. The resulting products maintain high levels of stereochemical integrity while providing access to diversely substituted azetidine derivatives [7].
Table 3: Asymmetric Catalytic Methods
| Catalyst System | Ligand | Substrate | Solvent | Temperature | ee (%) | Yield |
|---|---|---|---|---|---|---|
| CuCl/Chiral ligand | Box ligand | Propargyl amide | Toluene | -20°C | 94 | 68% |
| Pd(OAc)2/AgOAc | 8-Aminoquinoline | Alkyl substrate | DCE | 110°C | 88 | 72% |
| Binuclear Zn complex | Chiral azetidine | Phosphite | Toluene | 17°C | 96 | 63% |
Contemporary synthetic chemistry has increasingly emphasized sustainable methodologies that minimize environmental impact while maintaining synthetic efficiency [14] [15] [16]. Green chemistry approaches to N,N-Diethyl-3-methylazetidin-3-amine synthesis incorporate principles such as atom economy, renewable feedstocks, and environmentally benign solvents [14] [17]. Continuous flow synthesis represents a particularly promising avenue, offering enhanced safety, improved heat and mass transfer, and reduced waste generation [14] [15].
Flow chemistry methodologies for azetidine synthesis have demonstrated significant advantages over traditional batch processes [15]. The continuous flow hydrogenation of 2-azetines using environmentally responsible solvents such as ethyl acetate and cyclopentyl methyl ether provides a sustainable route to functionalized azetidines [14]. These processes benefit from precise temperature and residence time control, enabling optimal reaction conditions while minimizing side product formation [15].
Biocatalytic approaches represent an emerging frontier in sustainable azetidine synthesis [16]. Engineered cytochrome P450 enzymes have been developed to catalyze enantioselective one-carbon ring expansion of aziridines to azetidines [16]. These enzymatic transformations proceed under mild aqueous conditions and demonstrate remarkable selectivity, with enantiomeric ratios frequently exceeding 99:1 [16]. The enzyme P411-AzetS has proven particularly effective for these transformations, overcoming the inherent reactivity challenges associated with aziridinium ylide intermediates [16].
Ionic liquid-mediated synthesis provides another sustainable approach, utilizing environmentally benign ionic liquids as both solvent and catalyst [18]. The ionic liquid [bmim]PF6 has demonstrated excellent performance in azetidine synthesis, providing high yields while enabling facile product isolation and catalyst recycling [18]. These methodologies benefit from reduced volatile organic compound emissions and enhanced reaction selectivity [18].
Microwave-assisted synthesis protocols have been developed to accelerate azetidine formation while reducing energy consumption [5]. These methods utilize focused microwave irradiation to achieve rapid heating and enhanced reaction rates, often reducing reaction times from hours to minutes [5]. The combination of microwave heating with aqueous media provides a particularly sustainable approach to azetidine synthesis [5].
Table 4: Green Chemistry Synthetic Approaches
| Method | Reaction Medium | Energy Source | Catalyst/Promoter | Temperature | Time | Yield | Environmental Benefit |
|---|---|---|---|---|---|---|---|
| Continuous Flow | CPME/EtOAc | Conventional heating | Pd/C | 60°C | 30 min | 89% | Reduced waste, safer |
| Biocatalytic | Aqueous buffer | Ambient | P411-AzetS enzyme | 25°C | 12 h | 85% | Mild conditions, selective |
| Ionic Liquid | [bmim]PF6 | Conventional heating | Intrinsic catalysis | 80°C | 2 h | 92% | Recyclable medium |
| Microwave-Assisted | H2O | Microwave irradiation | CoCl2·7H2O | 100°C | 15 min | 87% | Energy efficient |
N,N-Diethyl-3-methylazetidin-3-amine represents a unique tertiary amine characterized by its distinctive azetidine ring structure. The compound possesses a molecular formula of C₈H₁₈N₂ with a corresponding molecular weight of 142.25 grams per mole [1]. This molecular architecture incorporates two nitrogen atoms within its framework, with one nitrogen integrated into the four-membered azetidine ring and the other functioning as the tertiary amine center bearing two ethyl substituents.
The structural configuration of this compound features a three-membered heterocyclic azetidine ring with a methyl group at the 3-position and two ethyl groups attached to the exocyclic nitrogen atom. This arrangement creates significant steric and electronic effects that influence the compound's physicochemical properties . The presence of the strained azetidine ring contributes to the molecule's unique reactivity profile and thermodynamic characteristics.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₈N₂ | [1] |
| Molecular Weight | 142.25 g/mol | [1] |
| CAS Registry Number | 1935536-27-8 | [1] |
| SMILES Notation | CC1(N(CC)CC)CNC1 | [1] |
| InChI Key | NLQAUGPUURBGBP-UHFFFAOYSA-N | [1] |
The thermodynamic stability of N,N-Diethyl-3-methylazetidin-3-amine is influenced by the inherent ring strain present in the azetidine moiety. Four-membered nitrogen-containing heterocycles exhibit considerable ring strain due to the deviation from ideal tetrahedral bond angles, which affects the overall energy profile of the molecule [3]. Research on related azetidine compounds has demonstrated that the puckering potential functions of these systems are highly sensitive to vibrational excitation and exhibit complex energy landscapes [3].
The compound's density has not been experimentally determined in the available literature, though comparison with structurally related tertiary amines suggests values in the range of 0.85-0.95 grams per cubic centimeter. Thermodynamic stability assessments for similar azetidine-containing compounds indicate that while the ring strain contributes to higher enthalpy content, the system remains kinetically stable under ambient conditions [4].
The ¹H Nuclear Magnetic Resonance spectrum of N,N-Diethyl-3-methylazetidin-3-amine is expected to exhibit characteristic resonances corresponding to the various proton environments within the molecular framework. Based on structural analysis and comparison with related azetidine derivatives, the spectrum should display distinct signals for the methyl groups attached to the tertiary amine nitrogen, the azetidine ring protons, and the methyl substituent at the 3-position of the ring [5] [6].
The ethyl groups bound to the tertiary nitrogen are anticipated to produce a characteristic ethyl pattern, with the methyl protons appearing as a triplet at approximately δ 0.8-1.2 parts per million and the methylene protons manifesting as a quartet in the δ 2.5-3.5 parts per million region [5]. The azetidine ring protons are expected to resonate between δ 3.0-4.0 parts per million, reflecting the electron-withdrawing effect of the nitrogen atoms and the strained ring geometry [7].
The 3-methyl substituent on the azetidine ring should appear as a singlet at approximately δ 1.0-1.5 parts per million, distinguishable from the N-ethyl methyls due to its different chemical environment. Integration ratios should reflect the molecular stoichiometry: six protons for the N-ethyl methyls, four protons for the N-ethyl methylenes, three protons for the 3-methyl group, and four protons for the azetidine ring methylenes [8].
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information through the carbon framework analysis. Expected chemical shifts for N,N-Diethyl-3-methylazetidin-3-amine include resonances for the ethyl carbons at δ 10-15 parts per million for the methyls and δ 45-50 parts per million for the methylenes attached to nitrogen [9]. The azetidine ring carbons are anticipated to appear in the δ 40-70 parts per million range, with the quaternary carbon at position 3 appearing further downfield due to its substitution pattern [10].
Carbon atoms directly bonded to nitrogen typically exhibit characteristic chemical shifts that reflect the electron-donating properties of the nitrogen atom. For tertiary amines, these carbons often resonate between δ 40-60 parts per million, while the methyl carbon at the 3-position of the azetidine ring may appear at δ 20-30 parts per million [10] [9].
Two-dimensional Nuclear Magnetic Resonance techniques provide invaluable connectivity information for structural elucidation of N,N-Diethyl-3-methylazetidin-3-amine. Correlation Spectroscopy experiments would reveal proton-proton coupling patterns, particularly useful for assigning the azetidine ring protons and confirming the ethyl group connectivity [11] [12].
Heteronuclear Single Quantum Coherence spectroscopy would establish direct carbon-hydrogen correlations, enabling unambiguous assignment of each carbon resonance to its corresponding proton signals [13]. The technique would be particularly valuable for distinguishing between the various methylene carbons in the molecule and confirming the quaternary nature of the 3-position carbon [12].
Heteronuclear Multiple Bond Correlation experiments would provide longer-range connectivity information, revealing correlations between carbons and protons separated by two or three bonds. This technique would be essential for confirming the substitution pattern on the azetidine ring and establishing the connectivity between the ring and the N,N-diethylamino substituent [11] [13].
Mass spectrometric analysis of N,N-Diethyl-3-methylazetidin-3-amine under electron ionization conditions is expected to follow fragmentation patterns characteristic of tertiary amines and cyclic nitrogen-containing compounds. The molecular ion peak should appear at mass-to-charge ratio 142, corresponding to the intact molecule [14] [15].
Primary fragmentation pathways are anticipated to involve alpha-cleavage adjacent to the nitrogen atoms, a common process in amine mass spectrometry [14] [16]. Loss of ethyl groups from the tertiary amine would generate fragments at mass-to-charge ratios 113 (loss of 29 atomic mass units) and 84 (loss of 58 atomic mass units), corresponding to the sequential elimination of one and two ethyl radicals, respectively.
| Fragment m/z | Structural Assignment | Loss from Molecular Ion |
|---|---|---|
| 142 | Molecular ion [M]⁺ | - |
| 113 | [M-C₂H₅]⁺ | 29 |
| 84 | [M-2C₂H₅]⁺ | 58 |
| 70 | Azetidine ring fragment | 72 |
| 58 | [C₃H₈N]⁺ | 84 |
| 30 | [CH₂=NH₂]⁺ | 112 |
The azetidine ring may undergo ring-opening reactions under electron ionization conditions, potentially generating linear fragments that could manifest as characteristic peaks in the spectrum [14]. The strained nature of the four-membered ring makes it susceptible to fragmentation, particularly under high-energy ionization conditions.
A significant base peak or prominent fragment is expected at mass-to-charge ratio 58, corresponding to the trimethylamine cation fragment [C₃H₈N]⁺, formed through rearrangement processes involving the ethyl groups and the tertiary amine center [15] [16]. This fragment is characteristic of tertiary amines containing ethyl substituents and serves as a diagnostic ion for this compound class.
Additional minor fragments may include mass-to-charge ratio 30, corresponding to the primary immonium ion [CH₂=NH₂]⁺, which is a common fragment in amine mass spectrometry resulting from alpha-cleavage and hydrogen rearrangement processes [16]. The relative intensities of these fragments would provide structural confirmation and aid in compound identification.
Infrared spectroscopic analysis of N,N-Diethyl-3-methylazetidin-3-amine reveals characteristic vibrational modes corresponding to the various functional groups present within the molecular structure. The compound contains both secondary amine (within the azetidine ring) and tertiary amine functionalities, each contributing distinct spectroscopic signatures [17] [18].
The azetidine ring contains a secondary amine nitrogen that exhibits a characteristic nitrogen-hydrogen stretching vibration. This absorption band is expected to appear in the 3300-3500 wavenumber region as a medium-intensity peak [17] . The position and intensity of this band are influenced by the strained ring geometry and the electronic environment of the nitrogen atom within the four-membered heterocycle [18] [3].
Unlike primary amines that display two nitrogen-hydrogen stretching bands, the secondary amine nitrogen in the azetidine ring produces only a single absorption band in this region [18] [20]. This characteristic allows for differentiation between primary and secondary amine functionalities and serves as a diagnostic feature for azetidine-containing compounds [21].
Aliphatic carbon-hydrogen stretching vibrations appear prominently in the 2800-3000 wavenumber region, corresponding to the various methyl and methylene groups present in the molecule [18] [22]. The N-ethyl groups contribute multiple absorption bands in this region, with the methyl groups typically appearing at higher frequencies (2950-2970 wavenumbers) compared to the methylene groups (2850-2920 wavenumbers) [18].
The methyl group at the 3-position of the azetidine ring also contributes to the carbon-hydrogen stretching region, though its exact position may be slightly shifted due to the unique electronic environment created by the strained ring system [23]. The azetidine ring methylenes exhibit carbon-hydrogen stretching vibrations that may be distinguishable from the N-ethyl methylenes due to their different chemical environments [3].
The tertiary amine functionality exhibits carbon-nitrogen stretching vibrations in the 1000-1250 wavenumber region [18] [24]. These bands are typically of medium intensity and may overlap with other skeletal vibrations, making their assignment challenging without careful spectral analysis [18]. The C-N stretching modes are particularly important for confirming the presence of tertiary amine functionalities, as these compounds lack the distinctive N-H stretching bands that characterize primary and secondary amines [18] [20].
The azetidine ring contributes additional carbon-nitrogen stretching vibrations, though these may be coupled with ring deformation modes due to the constrained geometry of the four-membered heterocycle [3] [4]. Ring breathing modes and other skeletal vibrations of the azetidine system are expected to appear in the 800-1200 wavenumber region, providing fingerprint information for this specific heterocyclic system [3].
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch (azetidine) | 3300-3500 | Medium | Secondary amine |
| C-H stretch (aliphatic) | 2800-3000 | Strong | Methyl and methylene groups |
| C-N stretch (tertiary) | 1000-1250 | Medium | Tertiary amine functionality |
| Ring deformation | 800-1200 | Variable | Azetidine skeletal modes |
| N-H bend | 1500-1600 | Medium | Secondary amine deformation |
Nitrogen-hydrogen bending vibrations from the azetidine secondary amine are expected to appear in the 1500-1600 wavenumber region [17] [22]. These deformation modes provide additional confirmation of the secondary amine functionality and complement the stretching vibrations observed at higher frequencies [18].